molecular formula C18H15K2O7PS2 B2635665 Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt CAS No. 308103-66-4

Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt

Cat. No.: B2635665
CAS No.: 308103-66-4
M. Wt: 516.6 g/mol
InChI Key: PRAGZPSLQQRHKD-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt typically involves the reaction of phenylphosphine with p-sulfonatophenyl groups under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrate dipotassium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pH to ensure high yield and purity. The compound is then purified through crystallization and filtration processes to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include metal salts (e.g., silver nitrate, gold chloride) and solvents like water and ethanol. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate complex formation .

Major Products Formed

The major products formed from reactions involving this compound are metal complexes, such as silver nanoparticles and gold complexes, which have significant applications in various fields .

Mechanism of Action

The mechanism of action of Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt involves its ability to bind to metal ions through its phosphine groups. This binding facilitates the formation of stable coordination complexes, which can then participate in various chemical reactions. The molecular targets include metal ions such as silver and gold, and the pathways involved are primarily coordination and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another triarylphosphine compound used in similar applications but lacks the sulfonate groups, making it less water-soluble.

    Tris(p-sulfonatophenyl)phosphine: A related compound with three sulfonatophenyl groups, offering higher solubility and different coordination properties.

Uniqueness

Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt is unique due to its combination of water solubility and strong coordination ability with metal ions. This makes it particularly useful in the synthesis of metal nanoparticles and in applications requiring stable, water-soluble metal complexes .

Properties

CAS No.

308103-66-4

Molecular Formula

C18H15K2O7PS2

Molecular Weight

516.6 g/mol

IUPAC Name

dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate

InChI

InChI=1S/C18H15O6PS2.2K.H2O/c19-26(20,21)17-10-6-15(7-11-17)25(14-4-2-1-3-5-14)16-8-12-18(13-9-16)27(22,23)24;;;/h1-13H,(H,19,20,21)(H,22,23,24);;;1H2/q;2*+1;/p-2

InChI Key

PRAGZPSLQQRHKD-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].O.[K+].[K+]

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].O.[K+].[K+]

solubility

not available

Origin of Product

United States

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